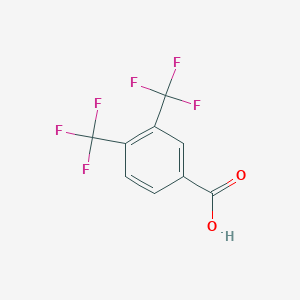

3,4-Bis(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHWMAXSOZBJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616650 | |

| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133804-66-7 | |

| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3,5-Bis(trifluoromethyl)benzoic Acid

Introduction

This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzoic acid, a significant building block in medicinal chemistry and organic synthesis. While the initial topic of interest was 3,4-Bis(trifluoromethyl)benzoic acid (CAS Number: 133804-66-7)[1][2], publicly available technical data, including experimental protocols and applications in drug development, is limited for this specific isomer. In contrast, the 3,5-isomer, 3,5-Bis(trifluoromethyl)benzoic acid, is extensively documented and plays a crucial role in the synthesis of various pharmaceutical compounds.[3][4] This guide will therefore focus on the properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)benzoic acid.

This compound is a derivative of benzoic acid and is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the benzene ring. These electron-withdrawing groups significantly influence the molecule's chemical properties and reactivity. It is a key intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases, psychiatric disorders, and emesis.[3][4]

Physicochemical Properties

The key physicochemical properties of 3,5-Bis(trifluoromethyl)benzoic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 725-89-3 | [4][5][6][7][8] |

| Molecular Formula | C9H4F6O2 | [2][4][6][7] |

| Molecular Weight | 258.12 g/mol | [4][5][6][8] |

| Appearance | White to light yellow crystal powder | [4] |

| Melting Point | 142-143 °C | [4][5][8] |

| Boiling Point | 223.9±40.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in water. Soluble in CD3OD, DMSO-d6, and CDCl3. | [4][9] |

| EINECS Number | 211-970-1 | [4][5][6] |

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of 3,5-Bis(trifluoromethyl)benzoic acid is through the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene.[3] This process offers a high yield and is adaptable for large-scale manufacturing.[3]

Experimental Protocol:

-

Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium turnings in an anhydrous tetrahydrofuran (THF) solvent to form the corresponding Grignard reagent. The reaction is typically initiated with a small crystal of iodine and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Carboxylation: The freshly prepared Grignard reagent solution is then cooled to a low temperature, preferably below 0°C, and treated with a constant pressure of carbon dioxide (CO2) gas.[3] The CO2 can be bubbled through the solution or added as dry ice.

-

Acidification: After the carboxylation is complete, the reaction mixture is quenched by the addition of a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and yield the final product, 3,5-Bis(trifluoromethyl)benzoic acid.[3]

-

Purification: The crude product can be purified by crystallization from an appropriate solvent system.[3]

Applications in Drug Development

3,5-Bis(trifluoromethyl)benzoic acid is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the neurokinin-1 (NK1) receptor.[3][4] The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P. Antagonists of this receptor have shown therapeutic potential in a variety of conditions.

Role as a Precursor for NK1 Receptor Antagonists:

The development of potent and selective NK1 receptor antagonists often involves the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety. This group is known to enhance the binding affinity and pharmacokinetic properties of the drug candidates. 3,5-Bis(trifluoromethyl)benzoic acid serves as a versatile starting material for introducing this key structural feature into more complex molecules.

The general workflow for its use in drug development is outlined below.

Safety and Handling

3,5-Bis(trifluoromethyl)benzoic acid is classified as an irritant.[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5][8]

Conclusion

3,5-Bis(trifluoromethyl)benzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it a key component in the design of modern therapeutics, particularly NK1 receptor antagonists. The well-established synthesis protocols allow for its efficient production, ensuring its continued importance in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 5. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]

- 6. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 8. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]

- 9. bipm.org [bipm.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4-Bis(trifluoromethyl)benzoic acid. Due to the limited availability of experimental data for the 3,4-isomer, this document also includes data for the closely related 3,5-Bis(trifluoromethyl)benzoic acid for comparative purposes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and the methodologies for their determination.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its 3,5-isomer. It is important to note that where experimental data for the 3,4-isomer is not available, this is clearly indicated.

| Property | This compound | 3,5-Bis(trifluoromethyl)benzoic acid |

| CAS Number | 133804-66-7[1][2] | 725-89-3[3] |

| Molecular Formula | C₉H₄F₆O₂ | C₉H₄F₆O₂[3] |

| Molecular Weight | 258.12 g/mol | 258.12 g/mol [4] |

| Melting Point | Data not available | 142-143 °C[3] |

| Boiling Point | Data not available | Predicted: 223.9 ± 40.0 °C |

| pKa | Data not available | Predicted: 3.34 ± 0.10[3] |

| logP | Data not available | Computed: 3.8[4] |

| Solubility | Data not available | Slightly soluble in water; Soluble in DMSO and Methanol.[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds like this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[5][6][7]

Procedure:

-

A small, dry sample of the compound is finely powdered.

-

The powdered sample is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[5]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[8][9][10][11]

Procedure:

-

A precise amount of the acidic compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution from a burette.[9]

-

The pH of the solution is measured and recorded after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[11]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an organic and an aqueous phase. The shake-flask method is the traditional and a widely accepted technique for its measurement.[12][13][14][15]

Procedure:

-

A biphasic system is prepared using n-octanol and water (or a suitable buffer) that have been pre-saturated with each other.[12]

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed thoroughly in a flask by shaking for a predetermined period to allow for the compound to reach equilibrium between the two layers.[13]

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Experimental Workflow: Synthesis of Bis(trifluoromethyl)benzoic Acids

The following diagram illustrates a general synthetic route for the preparation of bis(trifluoromethyl)benzoic acids, which is applicable for the synthesis of the 3,4- and 3,5-isomers starting from the corresponding bis(trifluoromethyl)bromobenzene.

Caption: Generalized synthetic workflow for bis(trifluoromethyl)benzoic acids.

References

- 1. scbt.com [scbt.com]

- 2. This compound 98 - Safety Data Sheet [chemicalbook.com]

- 3. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture: A Technical Guide to 3,4-Bis(trifluoromethyl)benzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,4-Bis(trifluoromethyl)benzoic acid. Due to the limited availability of specific experimental data for this particular isomer in public literature, this guide leverages a comparative approach, presenting detailed methodologies and data for the closely related and well-characterized isomer, 3,5-Bis(trifluoromethyl)benzoic acid, as a practical exemplar for structure elucidation techniques.

Introduction to this compound

This compound is an organic compound featuring a benzoic acid core substituted with two trifluoromethyl groups at the 3 and 4 positions of the benzene ring. These electron-withdrawing trifluoromethyl groups significantly influence the electronic properties and reactivity of the molecule, making it a potentially valuable building block in medicinal chemistry and materials science.

Chemical Structure:

Solubility Profile of 3,4-Bis(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Bis(trifluoromethyl)benzoic acid in organic solvents. Due to the limited availability of specific quantitative data for the 3,4-isomer, this document also includes qualitative and quantitative solubility information for the structurally related isomers, 3,5-Bis(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, to offer valuable insights for formulation development, synthesis, and purification processes.

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that influences its application in drug discovery, process chemistry, and formulation. The presence of two trifluoromethyl groups and a carboxylic acid moiety imparts a unique polarity to the molecule, dictating its interaction with different solvent systems. This guide aims to consolidate the available solubility data and provide detailed experimental protocols for its determination.

Solubility Data

A thorough literature search revealed a lack of specific quantitative solubility data for this compound in common organic solvents. However, data for its isomers, 3,5-Bis(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, can provide a useful approximation for solvent selection and formulation development.

Table 1: Solubility Data for Isomers of Bis(trifluoromethyl)benzoic Acid

| Compound | Solvent | Temperature (°C) | Solubility |

| 3,5-Bis(trifluoromethyl)benzoic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

| Methanol | Not Specified | Soluble | |

| Deuterated Methanol (CD3OD) | Not Specified | > 10 mg/mL | |

| Deuterated DMSO (DMSO-d6) | Not Specified | > 10 mg/mL | |

| Deuterated Chloroform (CDCl3) | Not Specified | > 2 mg/mL | |

| Water | Not Specified | Slightly Soluble | |

| 4-(Trifluoromethyl)benzoic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 200 mg/mL |

| Ethanol | Not Specified | Generally more soluble in polar organic solvents | |

| Acetone | Not Specified | Generally more soluble in polar organic solvents | |

| Water | Not Specified | Soluble |

Note: The information in this table is based on available data for isomers and should be used as a qualitative guide for this compound. Experimental determination of solubility for the specific compound of interest is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for key experiments.

Equilibrium Shake-Flask Method

This is a standard method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant.

-

Gravimetric Analysis: Transfer the supernatant to a pre-weighed container, evaporate the solvent under a stream of nitrogen or in a vacuum oven, and weigh the remaining solid.

-

Spectroscopic Analysis: Dilute the supernatant with a suitable solvent and measure the absorbance at a predetermined wavelength using a UV-Vis spectrophotometer. Calculate the concentration using a standard calibration curve.

-

Chromatographic Analysis: Dilute the supernatant and inject it into a calibrated High-Performance Liquid Chromatography (HPLC) system.

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly accurate and can be used for a wide range of concentrations.

Methodology:

-

Preparation of Saturated Solution: Follow step 1 as described in the Shake-Flask Method.

-

Sample Preparation:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and determine the concentration from the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.

Caption: Workflow for Solubility Determination

Logical Relationship in HPLC-Based Solubility Assay

This diagram outlines the key steps and their logical connections in an HPLC-based solubility assay.

Caption: HPLC-Based Solubility Assay Logic

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be fully characterized in publicly available literature, the information on its isomers provides a valuable starting point for solvent screening. The experimental protocols detailed in this guide offer robust methods for researchers to determine the precise solubility of this compound in their solvents of interest. Accurate solubility data is indispensable for the successful development and application of this compound in various scientific and industrial fields. It is strongly recommended that experimental solubility determination be carried out for the specific solvent systems relevant to the intended application.

An In-depth Technical Guide to 3,4-Bis(trifluoromethyl)benzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The presence of two electron-withdrawing trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be summarized.

| Property | Value | Reference |

| CAS Number | 133804-66-7 | [1] |

| Molecular Formula | C₉H₄F₆O₂ | [2][3] |

| Molecular Weight | 258.12 g/mol | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Physical Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like THF, DMF, and alcohols. | Inferred from reaction conditions |

Synthesis of this compound

Detailed, peer-reviewed synthesis protocols for this compound are not readily found in the literature. However, a plausible and common synthetic route would involve the oxidation of a suitable precursor, such as 3,4-bis(trifluoromethyl)toluene or 3,4-bis(trifluoromethyl)benzyl alcohol.

A general workflow for such a synthesis is depicted below:

Caption: Plausible synthetic route to this compound.

Core Reactions and Experimental Protocols

This compound serves as a versatile starting material for a variety of chemical transformations. Two key reactions are its conversion to amides and its reduction to the corresponding benzyl alcohol, both of which are crucial steps in the synthesis of biologically active molecules.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds, including G protein-coupled bile acid receptor 1 (GPBAR1) agonists.

General Experimental Protocol for Amide Coupling:

A standard procedure for amide bond formation involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the amine.

-

Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq) and hydroxybenzotriazole (HOBt) (1.1 eq), and stir the mixture at room temperature for 30 minutes.

-

Coupling: To the activated acid, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Caption: General scheme for amide synthesis from this compound.

Reduction to Benzyl Alcohol

The reduction of the carboxylic acid to the corresponding benzyl alcohol is another key transformation, providing a different functional group for further synthetic manipulations. This has been employed in the synthesis of cyanotriazole compounds with potential applications in diabetes treatment.[4][5]

Experimental Protocol for the Reduction of this compound: [4][5]

This protocol is adapted from a patent describing the synthesis of a precursor for cyanotriazole compounds.

-

Reaction Setup: To a solution of this compound (1.00 g, 3.87 mmol) in tetrahydrofuran (THF, 20 ml) at 0°C, add borane THF complex (1.0M THF solution, 8.44 ml, 8.44 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Quenching: Quench the reaction by the addition of 1N HCl (aqueous) at 0°C.

-

Extraction and Purification: Extract the reaction mixture with ethyl acetate (AcOEt). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (3,4-bis(trifluoromethyl)phenyl)methanol. Further purification may be achieved by column chromatography if necessary.

Caption: Reduction of this compound to the corresponding benzyl alcohol.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the 3,4-bis(trifluoromethyl)phenyl moiety make it an attractive scaffold in drug design. The trifluoromethyl groups can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity.

GPBAR1 Agonists for Metabolic Disorders

This compound is a key building block in the synthesis of potent and selective agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[6] GPBAR1 is expressed in enteroendocrine cells and is involved in the secretion of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin release in a glucose-dependent manner.[6] Agonism of GPBAR1 is therefore a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.[6]

The synthesis of these agonists typically involves the amide coupling of this compound with various amino-pyridine derivatives.[6]

Caption: Signaling pathway of GPBAR1 agonists in glucose homeostasis.

Precursors for Cyanotriazole Compounds in Diabetes Treatment

As mentioned earlier, (3,4-bis(trifluoromethyl)phenyl)methanol, derived from the reduction of the corresponding benzoic acid, is an intermediate in the synthesis of novel cyanotriazole compounds.[4][5] These compounds have shown potential in stimulating the citric acid cycle and improving hyperglycemia, making them promising candidates for the treatment of diabetes and related metabolic diseases.[4]

Inhibitors of Stearoyl-CoA Desaturase

This compound has also been identified as a potential building block for the synthesis of inhibitors of stearoyl-CoA desaturase (SCD).[7] SCD is an enzyme that plays a key role in lipid metabolism, and its inhibition is a target for the treatment of a variety of conditions, including obesity, dyslipidemia, and metabolic syndrome.[7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceuticals. Its unique electronic properties and the metabolic stability it imparts to derivative molecules make it a scaffold of significant interest for researchers in drug discovery. While detailed public data on this specific isomer is somewhat limited, the available information from patent literature highlights its crucial role in the synthesis of promising therapeutic agents for metabolic diseases. Further exploration and publication of its reactivity and properties will undoubtedly expand its application in the field of organic and medicinal chemistry.

References

- 1. 133804-66-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. EA019447B1 - ÐÑоизводнÑе бензоÑиазола в каÑеÑÑве ÑÑедÑÑв пÑоÑив Ñака - Google Patents [patents.google.com]

- 3. CN102300854B - ä½ä¸ºæçåçè¯å¹¶å»åè¡çç© - Google Patents [patents.google.com]

- 4. WO2015008872A1 - Cyanotriazole compounds - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CA2827718A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

- 7. US7652013B2 - Inhibitors of stearoyl-CoA desaturase - Google Patents [patents.google.com]

The Rising Potential of 3,4-Bis(trifluoromethyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate lipophilicity, improve metabolic stability, and increase binding affinity.[1][2] This technical guide delves into the potential applications of 3,4-Bis(trifluoromethyl)benzoic acid as a versatile building block in drug discovery, drawing insights from its more extensively studied 3,5-disubstituted isomer and other related fluorinated compounds.

Core Concepts: The Trifluoromethyl Advantage

The introduction of one or more trifluoromethyl groups can profoundly impact a molecule's properties:

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life.

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups, influencing drug-target interactions.[3]

-

Enhanced Target Binding: The unique electronic and steric properties of the CF₃ group can lead to stronger and more specific interactions with biological targets.[1]

Potential Therapeutic Applications

While direct research on this compound derivatives is emerging, the established bioactivity of the isomeric 3,5-Bis(trifluoromethyl)phenyl scaffold provides a strong rationale for its investigation in several therapeutic areas.

Oncology

The 3,5-bis(trifluoromethyl)phenyl moiety is a key feature in several anticancer agents, suggesting that the 3,4-disubstituted analogue could exhibit similar or novel activities.

-

Androgen Receptor (AR) Antagonism: Non-steroidal antiandrogens are a mainstay in the treatment of prostate cancer. The 3,5-bis(trifluoromethyl)phenyl group has been identified as a crucial substituent for potent AR antagonism.[4] It is hypothesized that the bulky and electron-withdrawing nature of this group can sterically hinder the conformational changes required for receptor activation, even in the presence of mutations that confer resistance to other therapies.[5] Derivatives of this compound could be explored for their potential to overcome resistance to existing antiandrogen therapies.

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Numerous kinase inhibitors incorporate trifluoromethylphenyl groups to enhance their binding affinity and selectivity. For instance, derivatives of pyrazolo[3,4-b]pyridine containing a trifluoromethylphenyl group have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs).[6] The 3,4-bis(trifluoromethyl)phenyl scaffold could be a valuable component in the design of novel kinase inhibitors targeting various cancer-related signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is implicated in a wide range of diseases, from autoimmune disorders to cancer.

-

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the production of pro-inflammatory cytokines.[7] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases.[8][9] Diaryl urea compounds containing a trifluoromethylphenyl group have been identified as potent allosteric inhibitors of p38 MAPK.[7][8] This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents by targeting this pathway.

Data Presentation: Bioactivity of Related Compounds

The following tables summarize the biological activity of compounds containing the bis(trifluoromethyl)phenyl moiety, providing a basis for predicting the potential of 3,4-disubstituted derivatives.

| Compound Class | Target/Assay | Cell Line | IC₅₀ / MIC | Reference |

| Pyrazole Derivatives | Antibacterial | S. aureus | 2 µg/mL | [10] |

| Pyrazole Derivatives | Antibacterial | MRSA | 1 µg/mL | [10] |

| α-Trifluoromethyl Chalcones | Antiproliferative | DU145 (Prostate Cancer) | 1.43 µM | [11] |

| α-Trifluoromethyl Chalcones | Antiproliferative | PC-3 (Prostate Cancer) | 1.34 µM | [11] |

| Pyrazolo[3,4-b]pyridine | TRKA Inhibition | - | 56 nM | [6] |

| Pyrazolo[3,4-b]pyridine | Antiproliferative | Km-12 (Colon Cancer) | 0.304 µM | [6] |

Signaling Pathways

Understanding the molecular pathways targeted by these compounds is crucial for rational drug design.

Experimental Protocols

General Synthesis of N-Aryl Amides from this compound

This protocol describes a general method for the synthesis of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

An appropriate primary or secondary amine (R₁R₂NH)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

-

Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent, add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous solvent and cool to 0 °C. Add the desired amine followed by the dropwise addition of a base. Allow the reaction to warm to room temperature and stir until completion.

-

Workup: Quench the reaction with water or saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[12][13][14][15]

Materials:

-

Human cancer cell line of interest (e.g., LNCaP for prostate cancer, A549 for lung cancer)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While the full potential of this compound in medicinal chemistry is still being explored, the extensive research on its 3,5-disubstituted isomer and other fluorinated compounds provides a compelling roadmap for future investigations. The unique electronic and steric properties conferred by the two trifluoromethyl groups make this scaffold a highly attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential and to expand the arsenal of fluorinated drugs in the pharmaceutical landscape.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Trifluoromethylated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique properties the CF3 group imparts, including enhanced lipophilicity, which can improve cell membrane permeability, and increased metabolic stability by blocking sites prone to enzymatic degradation.[1][2][3] These modifications can significantly prolong a drug's half-life and improve its overall pharmacokinetic profile.[4] Trifluoromethylated benzoic acids, in particular, have emerged as a versatile class of compounds with a wide spectrum of biological activities, serving as crucial intermediates and active pharmaceutical ingredients (APIs) in drug discovery.[4][5]

This guide provides an in-depth overview of the key biological activities, mechanisms of action, and relevant experimental data for this important class of molecules.

Key Biological Activities and Mechanisms of Action

Trifluoromethylated benzoic acids exhibit a range of pharmacological effects, most notably anti-platelet, anti-inflammatory, neuroprotective, and anticancer activities.

Anti-Platelet and Anti-thrombotic Activity

The most prominent example in this category is Triflusal , an antiplatelet agent structurally related to aspirin.[6][7] Its efficacy stems from a multi-target mechanism of action that provides a comprehensive anti-thrombotic effect.[8]

Mechanisms of Action:

-

Cyclooxygenase-1 (COX-1) Inhibition : Triflusal irreversibly inhibits COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[6][9][10]

-

NF-κB Pathway Inhibition : It inhibits the activation of nuclear factor k-B (NF-κB), a transcription factor that regulates the expression of vascular cell adhesion molecule-1 (VCAM-1), which is necessary for platelet aggregation.[8]

-

Phosphodiesterase (PDE) Inhibition : Triflusal blocks PDE, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP inhibits calcium mobilization, which is critical for platelet activation.[9]

-

Nitric Oxide (NO) Synthesis : The compound promotes the synthesis of nitric oxide, a vasodilator and inhibitor of platelet aggregation.[6][8]

The primary active metabolite of Triflusal, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its sustained antiplatelet effects.[8][10]

Anti-inflammatory Activity

Several trifluoromethylated benzoic acids function as potent non-steroidal anti-inflammatory drugs (NSAIDs). Niflumic acid , a member of the fenamate class, is a well-studied example.[11]

Mechanisms of Action:

-

COX Enzyme Inhibition : The primary mechanism for most NSAIDs, including Niflumic acid, is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[11] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

-

Ion Channel Modulation : Niflumic acid also exhibits effects on various ion channels. It is known to block calcium-activated chloride channels (CaCCs) and interact with voltage-gated potassium and transient receptor potential (TRP) channels, which contributes to its overall anti-inflammatory and analgesic effects.[11][12][13]

Derivatives of benzoic acid have shown the ability to reduce pro-inflammatory cytokines like TNF-α and IL-1β, presumably through the inhibition of COX-2 and NF-κB signaling pathways.[14][15][16]

Neuroprotective Activity

The application of trifluoromethylated benzoic acids extends to neuroprotection, with several derivatives showing promise in preclinical models of neurological damage.

Mechanisms of Action:

-

Multimodal Neuroprotection : A novel ester of Triflusal's metabolite, OPTBA, provides robust neuroprotection in post-ischemic models.[17] It acts by suppressing microglial activation, reducing pro-inflammatory cytokine induction, and protecting against NMDA-induced neuronal death.[17]

-

Neurogenesis Promotion : The compound AE-18 (4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid) has been shown to promote neurogenesis in models of chronic cerebral hypoperfusion.[18] Its mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF) through the PI3K/Akt/CREB signaling pathway, leading to neuronal proliferation and differentiation.[18]

Anticancer Activity

Derivatives of trifluoromethylated benzoic acids are actively being explored for their potential as anticancer agents.

Mechanisms of Action:

-

Tyrosine Kinase Inhibition : Novel derivatives of Niflumic acid have been synthesized that demonstrate potent anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[19]

-

Cell Cycle Arrest : Certain α-trifluoromethyl chalcones, which can be derived from trifluoromethylated benzoic acids, show significant antiproliferative activity against prostate cancer cells by inducing cell accumulation in the sub-G1 and G2/M phases of the cell cycle.[20]

-

HDAC Inhibition : Benzoic acid derivatives, as a class, have been identified as potential inhibitors of histone deacetylases (HDACs).[21] HDAC inhibition is a validated anticancer strategy that leads to cell death in various cancer types.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative compounds.

Table 1: Pharmacokinetic Properties of Triflusal

| Parameter | Triflusal | HTB (Active Metabolite) | Source |

|---|---|---|---|

| Bioavailability | 83-100% | - | [7] |

| Peak Plasma Conc. (Tmax) | 0.88 hr | 4.96 hr | [7] |

| Terminal Half-life (t½) | 0.53 hr | 34.29 hr | [7] |

| Metabolism | Rapidly metabolized by liver esterases | - | [7][8] |

| Excretion | Urine (as metabolites) | Urine (as metabolites) |[7] |

Table 2: Summary of Biological Activities and Mechanisms

| Compound Class / Example | Biological Activity | Primary Mechanism(s) of Action | Key Targets | Source |

|---|---|---|---|---|

| Triflusal | Anti-platelet | Irreversible COX-1 inhibition; PDE inhibition; NF-κB inhibition | COX-1, PDE, NF-κB | [6][8][9] |

| Niflumic Acid | Anti-inflammatory | COX-1/COX-2 inhibition; Ion channel modulation | COX-1, COX-2, CaCCs | [11][12] |

| OPTBA | Neuroprotective | Anti-inflammatory; Anti-excitotoxic | Microglia, NMDA Receptors | [17] |

| AE-18 | Neuroprotective | Promotion of neurogenesis | PI3K/Akt/CREB Pathway | [18] |

| Niflumic Acid Derivatives | Anticancer | Tyrosine kinase inhibition | VEGFR, EGFR |[19] |

Table 3: Exemplary In Vivo Efficacy Data

| Compound | Model | Dosage | Observed Effect | Source |

|---|---|---|---|---|

| Niflumic Acid | Stavudine-induced neuropathic pain (rats) | 20 mg/kg (i.p.) | Attenuated behavioral and biochemical alterations, equivalent to 30 mg/kg Pregabalin | [13] |

| AE-18 | Chronic Cerebral Hypoperfusion (rats) | 5 and 10 mg/kg (i.g.) | Recovered learning and memory; increased hippocampal neurons |[18] |

Experimental Protocols

Protocol: Synthesis of Aryl Trifluoromethyl Ketones from Benzoic Acids

This protocol provides a general method for the trifluoromethylation of benzoic acids to yield aryl trifluoromethyl ketones, adapted from Liu et al., 2021.[22] This reaction is crucial for synthesizing intermediates for further drug development.

Materials:

-

Substituted Benzoic Acid

-

4-Dimethylaminopyridine (DMAP)

-

Cesium Fluoride (CsF)

-

Trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent)

-

Trifluoroacetic anhydride (TFAA)

-

Anisole (PhOMe, as solvent)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Add the carboxylic acid (0.2 mmol, 1.0 equiv.), DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.) to an oven-dried 25 mL Schlenk tube.

-

Under a nitrogen (N2) atmosphere, add the solvent PhOMe (2 mL).

-

Add TMSCF3 (0.6 mmol, 3.0 equiv.) and TFAA (0.4 mmol, 2.0 equiv.) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 120 °C for 15 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with EtOAc (3 x 5 mL).

-

Combine the organic phases and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield the final aryl trifluoromethyl ketone.[22]

Conclusion

Trifluoromethylated benzoic acids represent a highly valuable and versatile class of compounds in pharmaceutical development. Their unique chemical properties facilitate a broad range of biological activities, from the well-established anti-platelet and anti-inflammatory effects of drugs like Triflusal and Niflumic acid to promising new frontiers in neuroprotection and oncology. The ability to modulate targets as diverse as COX enzymes, ion channels, transcription factors, and protein kinases underscores their therapeutic potential. Continued research into the synthesis of novel derivatives and a deeper understanding of their complex mechanisms of action will undoubtedly lead to the development of new and improved therapies for a wide array of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. Triflusal - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 10. What is Triflusal used for? [synapse.patsnap.com]

- 11. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 12. Human Metabolome Database: Showing metabocard for Niflumic Acid (HMDB0015573) [hmdb.ca]

- 13. Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 15. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]

- 20. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer | MDPI [mdpi.com]

- 21. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

An In-depth Technical Guide to the Utilization of 3,4-Bis(trifluoromethyl)benzoic Acid for High-Performance Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential applications of polymers derived from 3,4-bis(trifluoromethyl)benzoic acid. The incorporation of the 3,4-bis(trifluoromethyl)phenyl moiety into polymer backbones is a promising strategy for developing advanced materials with enhanced thermal stability, solubility, optical clarity, and low dielectric constants. This document details synthetic pathways for monomers and polymers, presents experimental protocols, and summarizes key quantitative data to facilitate research and development in this area.

Introduction

Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, which are largely attributed to the unique characteristics of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms, when incorporated into a polymer backbone, can significantly alter the material's physical and chemical properties. The presence of trifluoromethyl (-CF3) groups, in particular, can lead to a decrease in the dielectric constant, reduced water absorption, and improved solubility in organic solvents without compromising thermal stability.[1][2]

This compound is a key starting material for the synthesis of various monomers that can be used to produce high-performance polyamides, polyimides, and polyesters. The two trifluoromethyl groups on the phenyl ring create a bulky, electron-withdrawing structure that disrupts polymer chain packing, leading to enhanced solubility and processability. This guide will explore the synthetic routes to transform this benzoic acid derivative into valuable monomers and subsequently into advanced polymeric materials.

Monomer Synthesis from 3,4-Bis(trifluoromethyl)aniline

A common strategy for incorporating the desired 3,4-bis(trifluoromethyl)phenyl moiety into a polymer is to first synthesize a diamine monomer. A representative synthesis of an unsymmetrical diamine, 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, is presented below. This monomer can then be polymerized with various dicarboxylic acids or dianhydrides.[3]

Experimental Protocol: Synthesis of 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline

This protocol is adapted from a known procedure for a structurally similar diamine.[3]

Step 1: Synthesis of 4-(4′-nitrophenoxy)-3,5-bis(trifluoromethyl)aniline

-

To a stirred solution of 3,4-bis(trifluoromethyl)aniline and 4-fluoronitrobenzene in an appropriate aprotic polar solvent (e.g., N,N-dimethylformamide, DMF), add an excess of a weak base such as potassium carbonate (K2CO3).

-

Heat the reaction mixture under a nitrogen atmosphere at a temperature sufficient to promote the nucleophilic aromatic substitution reaction (typically 120-160 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Step 2: Reduction to 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline

-

Dissolve the purified 4-(4′-nitrophenoxy)-3,5-bis(trifluoromethyl)aniline in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Introduce a reducing agent. A common method is the addition of hydrazine monohydrate dropwise at reflux temperature. Alternatively, the reduction can be carried out under a hydrogen atmosphere in a hydrogenation apparatus.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude diamine.

-

Purify the product by recrystallization from an appropriate solvent to obtain the pure diamine monomer.

Polymer Synthesis

The synthesized diamine monomer can be used to prepare a variety of high-performance polymers. The following sections provide representative experimental protocols for the synthesis of polyamides and polyimides.

Polyamide Synthesis via Direct Polycondensation

Aromatic polyamides can be synthesized using the Yamazaki-Higashi direct phosphorylation polycondensation method, which allows for the formation of high molecular weight polymers under mild conditions.[3]

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer (e.g., 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline) and a stoichiometric amount of a dicarboxylic acid (e.g., terephthalic acid) in a mixture of N-methyl-2-pyrrolidone (NMP) and pyridine.

-

Add a condensing agent, such as triphenyl phosphite (TPP), to the solution.

-

Heat the reaction mixture to approximately 100-120 °C and maintain this temperature for several hours with continuous stirring under a nitrogen atmosphere.

-

The polymer will precipitate as it forms. After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent like methanol to fully precipitate the polyamide.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and hot water to remove any residual solvents and by-products.

-

Dry the polyamide product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Polyimide Synthesis via a Two-Step Method

Polyimides are typically synthesized via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to form the final insoluble, intractable polyimide.[4]

Step 1: Synthesis of Poly(amic acid)

-

In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the synthesized diamine monomer in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or NMP.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in small portions to the stirred diamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.

Step 2: Imidization to Polyimide

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.

-

Thermally cure the film by gradually increasing the temperature in stages, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and facilitates the cyclodehydration to form the polyimide.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine.

-

Stir the mixture at room temperature or slightly elevated temperatures for several hours.

-

The polyimide will precipitate from the solution.

-

Collect the polymer by filtration, wash it with a suitable solvent (e.g., methanol), and dry it under vacuum.

-

Properties of Polymers with Bis(trifluoromethyl)phenyl Moieties

The incorporation of two trifluoromethyl groups on the phenyl ring is expected to impart several desirable properties to the resulting polymers. While specific data for polymers derived directly from this compound is limited, the properties can be inferred from studies on analogous fluorinated polymers.[1][2]

Table 1: Typical Properties of Aromatic Polyamides Containing Trifluoromethyl Groups

| Property | Value Range | Reference |

| Glass Transition Temperature (Tg) | 240 - 330 °C | [3] |

| 10% Weight Loss Temperature (T10%) | > 450 °C | [3] |

| Tensile Strength | 70 - 110 MPa | [5] |

| Tensile Modulus | 1.5 - 2.5 GPa | [5] |

| Elongation at Break | 5 - 15 % | [5] |

| Dielectric Constant (1 MHz) | 2.8 - 3.5 | [4] |

| Water Absorption | < 1.0 % | [4] |

Table 2: Typical Properties of Aromatic Polyimides Containing Trifluoromethyl Groups

| Property | Value Range | Reference |

| Glass Transition Temperature (Tg) | 250 - 400 °C | [2] |

| 5% Weight Loss Temperature (T5%) | > 500 °C | [1][2] |

| Tensile Strength | 80 - 230 MPa | [1][2] |

| Tensile Modulus | 2.0 - 5.5 GPa | [1][2] |

| Elongation at Break | 4 - 30 % | [1][2] |

| Dielectric Constant (1 MHz) | 2.3 - 2.9 | [1][2] |

| Cutoff Wavelength | 320 - 370 nm | [1][3] |

The trifluoromethyl groups contribute to these properties in several ways:

-

High Thermal Stability: The strong C-F bond enhances the thermal and oxidative stability of the polymer chains.[2]

-

Improved Solubility: The bulky -CF3 groups disrupt chain packing and reduce intermolecular forces, leading to better solubility in organic solvents.[1]

-

Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky groups reduce the dielectric constant of the material.[1][2]

-

Optical Transparency: The electron-withdrawing nature of the -CF3 groups can reduce the formation of charge-transfer complexes between polymer chains, resulting in lower color intensity and higher optical transparency.[3]

-

Hydrophobicity: The fluorine-rich surface of the polymer leads to low surface energy and reduced water absorption.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of high-performance fluorinated polymers. Through established synthetic routes, it can be converted into diamine or diacid monomers suitable for the production of polyamides, polyimides, and polyesters. The resulting polymers, containing the 3,4-bis(trifluoromethyl)phenyl moiety, are anticipated to exhibit an excellent combination of properties, including high thermal stability, enhanced solubility, low dielectric constants, and high optical transparency. These characteristics make them highly attractive for a range of advanced applications, particularly in the microelectronics, aerospace, and specialty coatings industries. Further research into the direct polymerization of monomers derived from this compound will undoubtedly open up new avenues for the development of next-generation materials.

References

discovery and history of 3,4-Bis(trifluoromethyl)benzoic acid

An In-depth Examination of its Synthesis, Properties, and Applications in Modern Chemistry

Abstract

3,4-Bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, represents a unique building block in the landscape of medicinal and materials chemistry. Despite its structural relationship to the more commonly utilized 3,5-isomer, the history of its discovery and initial synthesis is not prominently documented in publicly accessible scientific literature. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, plausible synthetic pathways derived from established chemical principles, and its emerging applications, particularly in the realm of drug discovery. While a definitive historical account of its discovery remains elusive, this document consolidates available information to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in drug design and materials science. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Bis(trifluoromethyl)-substituted benzene derivatives, in particular, offer a scaffold with pronounced electronic and steric features.

While the 3,5-isomer of bis(trifluoromethyl)benzoic acid is a well-established and commercially significant building block, its 3,4-substituted counterpart has a more obscure history. This guide aims to shed light on the technical aspects of this compound, providing a centralized resource for its synthesis, properties, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 133804-66-7 |

| Molecular Formula | C₉H₄F₆O₂ |

| Molecular Weight | 258.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported in literature |

| Boiling Point | Not definitively reported in literature |

| Solubility | Soluble in many organic solvents |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Plausible Methodologies

Oxidation of 3,4-Bis(trifluoromethyl)toluene

A common and direct method for the synthesis of benzoic acids is the oxidation of the corresponding toluene derivative. This approach, if a suitable starting material is available, would be a primary route to this compound.

Experimental Protocol (Hypothetical):

-

Starting Material: 3,4-Bis(trifluoromethyl)toluene.

-

Oxidizing Agent: A strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in a suitable solvent system (e.g., a mixture of pyridine and water, or acetic acid).

-

Reaction Conditions: The reaction mixture would be heated to reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.

-

Workup: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The manganese dioxide is filtered off.

-

Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

Figure 1: Hypothetical oxidation workflow.

Carboxylation of a Precursor

Another viable route involves the introduction of the carboxylic acid group onto a pre-functionalized benzene ring. This could be achieved through a Grignard reaction or a metal-catalyzed carboxylation.

Experimental Protocol (Hypothetical - Grignard Route):

-

Starting Material: 1-Bromo-3,4-bis(trifluoromethyl)benzene.

-

Grignard Reagent Formation: The starting bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent.

-

Carboxylation: The freshly prepared Grignard reagent is then quenched with solid carbon dioxide (dry ice).

-

Workup and Isolation: The reaction mixture is acidified with a dilute acid to protonate the carboxylate salt, yielding the desired benzoic acid. The product is then extracted with an organic solvent and purified.

Figure 2: Hypothetical Grignard carboxylation.

Applications in Drug Discovery and Medicinal Chemistry

While less common than its 3,5-isomer, this compound has been cited in patent literature as a building block for the synthesis of pharmacologically active molecules. Its unique substitution pattern can offer advantages in fine-tuning the electronic and steric properties of a lead compound.

A notable example of its use is found in a patent for GPR119 receptor agonists, which are being investigated for the treatment of diabetes and obesity. In this context, the 3,4-bis(trifluoromethyl)benzoyl moiety is incorporated into the final molecule.

Figure 3: Role in GPR119 agonist synthesis.

Conclusion

This compound remains a compound with underexplored potential in synthetic and medicinal chemistry. While the historical details of its discovery are not well-documented, its synthesis can be logically approached through established chemical transformations. The availability of this compound, as evidenced by its inclusion in chemical supplier catalogs and its citation in patent literature, suggests its utility as a niche building block. Further exploration of its applications may reveal unique advantages conferred by its specific substitution pattern, paving the way for its broader use in the development of novel therapeutics and advanced materials. This guide serves as a foundational resource to stimulate further investigation into this intriguing fluorinated molecule.

Methodological & Application

synthesis of 3,4-Bis(trifluoromethyl)benzoic acid from 3,4-bis(trifluoromethyl)toluene

Introduction

3,4-Bis(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of two strongly electron-withdrawing trifluoromethyl groups makes it a valuable synthon for creating molecules with unique electronic and lipophilic properties. However, these same electron-withdrawing groups deactivate the benzylic position, making the oxidation of the methyl group of 3,4-bis(trifluoromethyl)toluene a challenging transformation. This application note provides a detailed and reliable protocol for this oxidation, utilizing a catalytic amount of chromium(VI) oxide with periodic acid as the terminal oxidant, a method particularly effective for electron-poor substrates.

This protocol is designed for researchers, scientists, and drug development professionals who require a high-yielding and reproducible method for the synthesis of this compound.

Reaction Principle

The synthesis of this compound is achieved through the oxidation of the methyl group of 3,4-bis(trifluoromethyl)toluene. Due to the deactivating effect of the two trifluoromethyl groups, a potent oxidizing system is required. This protocol employs a catalytic amount of chromium(VI) oxide (CrO₃) with periodic acid (H₅IO₆) as the stoichiometric oxidant in acetonitrile as the solvent. This system has been shown to be highly effective for the oxidation of electron-deficient toluenes, providing the desired carboxylic acid in excellent yields.[1][2] The reaction proceeds smoothly at room temperature, offering a practical and efficient alternative to harsher, traditional oxidation methods.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,4-Bis(trifluoromethyl)toluene

-

Chromium(VI) oxide (CrO₃)

-

Periodic acid (H₅IO₆)

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-bis(trifluoromethyl)toluene (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Under an inert atmosphere (nitrogen or argon), add a catalytic amount of chromium(VI) oxide (e.g., 5 mol%).

-

To the stirring mixture, add periodic acid (e.g., 2.5 eq) portion-wise. An exotherm may be observed.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any remaining oxidant.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the expected results based on similar oxidations of electron-poor toluenes.

| Starting Material | Oxidizing System | Solvent | Temperature | Reaction Time | Yield (%) |

| 3,4-Bis(trifluoromethyl)toluene | CrO₃ (cat.), H₅IO₆ (2.5 eq) | Acetonitrile | Room Temp. | 2-4 hours | >90% |

Safety Precautions

-

Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

The reaction can be exothermic, especially during the addition of periodic acid. Ensure proper temperature control.

-

Acetonitrile is flammable and toxic. Handle in a fume hood.

Conclusion

This application note provides a detailed and efficient protocol for the synthesis of this compound from 3,4-bis(trifluoromethyl)toluene. The use of a catalytic amount of chromium(VI) oxide with periodic acid as the terminal oxidant offers a high-yielding and practical method for this challenging transformation on an electron-deficient substrate. This protocol is well-suited for researchers in the pharmaceutical and materials science fields.

References

Application Notes and Protocols for the Oxidation of 3,4-Bis(trifluoromethyl)benzaldehyde to 3,4-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. 3,4-Bis(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of various biologically active molecules. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring can influence the reactivity of the aldehyde and the choice of oxidizing agent. This document provides detailed protocols for two robust and widely used methods for the oxidation of 3,4-bis(trifluoromethyl)benzaldehyde: Jones oxidation and potassium permanganate oxidation.

Data Presentation

The following table summarizes the key quantitative data for the two presented protocols.